![molecular formula C13H16ClF3N2O3S B13410007 [2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate
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Overview
Description
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate is a chemical compound that belongs to the class of organic compounds known as sulfonates. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring, which is further substituted with a chloro group and an ethylpiperazinyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-chloro-3-nitrophenol with 4-ethylpiperazine under basic conditions to form the corresponding 2-chloro-3-(4-ethylpiperazin-1-yl)phenol. This intermediate is then reacted with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl ring and piperazine moiety can undergo oxidation or reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
Chemistry
In chemistry, [2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfonate-containing molecules with biological targets. It can also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
[2-chloro-3-(4-methylpiperazin-1-yl)phenyl] trifluoromethanesulfonate: Similar structure with a methyl group instead of an ethyl group on the piperazine ring.
[2-chloro-3-(4-phenylpiperazin-1-yl)phenyl] trifluoromethanesulfonate: Similar structure with a phenyl group instead of an ethyl group on the piperazine ring.
[2-chloro-3-(4-isopropylpiperazin-1-yl)phenyl] trifluoromethanesulfonate: Similar structure with an isopropyl group instead of an ethyl group on the piperazine ring.
Uniqueness
The uniqueness of [2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylpiperazinyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16ClF3N2O3S. Its structure features a piperazine ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C13H16ClF3N2O3S |
Molecular Weight | 348.79 g/mol |
CAS Number | Not specified |
Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing piperazine rings have been shown to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways that control cell proliferation and apoptosis.
Neuropharmacological Effects
Compounds with piperazine moieties are frequently studied for their neuropharmacological effects. They may act as antagonists or agonists at various neurotransmitter receptors, influencing mood and cognitive functions. Preliminary studies suggest that this compound might exhibit such activities, warranting further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, affecting neuronal signaling.
- Covalent Bonding : The trifluoromethanesulfonate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to irreversible inhibition of target proteins.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds, highlighting the importance of structural modifications in enhancing biological activity:
- Study on Antitumor Efficacy : A study demonstrated that a related compound significantly inhibited the growth of HCT116 colon cancer cells with an IC50 value of 0.64 μM, suggesting potential applications for this compound in cancer therapy .
- Neuropharmacological Assessment : Investigations into piperazine derivatives have shown that they can enhance cognitive function in animal models, indicating that similar compounds could have therapeutic effects on neurodegenerative diseases .
Properties
Molecular Formula |
C13H16ClF3N2O3S |
---|---|
Molecular Weight |
372.79 g/mol |
IUPAC Name |
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H16ClF3N2O3S/c1-2-18-6-8-19(9-7-18)10-4-3-5-11(12(10)14)22-23(20,21)13(15,16)17/h3-5H,2,6-9H2,1H3 |
InChI Key |
OSAWMUSYWTYCJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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